Methylsilanetriol (CH3Si(OH)3), also known as methyltrihydroxysilane, is a silicon-based molecule with three hydroxyl (OH) groups bonded to a central silicon atom and a methyl (CH3) group. Due to its reactive hydroxyl groups, methylsilanetriol finds application as a precursor for various silica materials. When subjected to hydrolysis and condensation reactions, methylsilanetriol forms siloxane (Si-O-Si) bonds, leading to the formation of silica networks. These silica materials can be tailored to have different properties, such as porosity, surface area, and particle size, depending on the reaction conditions [].
For instance, methylsilanetriol can be used to synthesize mesoporous silica nanoparticles, which have a well-defined pore structure in the range of 2-50 nanometers. These nanoparticles are of interest for applications in drug delivery, catalysis, and sensors due to their high surface area and ability to encapsulate molecules within their pores [].
The presence of hydroxyl groups also allows methylsilanetriol to act as a coupling agent for surface modification. By reacting with hydroxyl groups present on various surfaces like glass, metal oxides, and polymers, methylsilanetriol can form a siloxane bond, creating a covalent linkage between the organic molecule and the inorganic substrate []. This modification process can improve adhesion between different materials, enhance hydrophobicity (water repellency), or introduce new functionalities onto the surface.
For example, methylsilanetriol can be used to modify the surface of glass slides to improve the attachment of biological molecules like proteins or DNA for applications in bioassays and microarrays [].
Recent research suggests potential biomedical applications for methylsilanetriol. Studies have explored its use as a precursor for biocompatible silica nanoparticles for drug delivery and imaging applications []. Additionally, methylsilanetriol derivatives are being investigated for their potential role in bone regeneration due to their ability to stimulate the growth of bone-forming cells [].
Methylsilanetriol is a chemical compound with the molecular formula and a molecular weight of approximately 162.23 g/mol. It is characterized by the presence of three hydroxyl groups attached to a silicon atom, making it a silanetriol. This compound is notable for its low functionality and ability to undergo hydrolysis and condensation reactions, which are critical in various chemical processes.
Methylsilanetriol can be synthesized through various methods:
Methylsilanetriol has several applications across various industries:
Interaction studies involving methylsilanetriol primarily focus on its behavior in aqueous solutions and its interactions with silica surfaces. Research using nuclear magnetic resonance techniques has shown that methylsilanetriol can condense with silica to form siloxane bonds, which are crucial for various industrial applications such as glass coatings and surface treatments .
Methylsilanetriol shares similarities with other silanol compounds but has unique properties that distinguish it:
Compound | Structure | Unique Features |
---|---|---|
Dimethylsilanediol | Higher functionality with two hydroxyl groups | |
Trimethylsilane | Fully substituted silicon; lacks hydroxyl groups | |
Phenylmethylsilanediol | Incorporates phenyl group; different reactivity profile |
Methylsilanetriol's low functionality allows for specific applications where controlled reactivity is desired, making it distinct from higher-functional silanols like dimethylsilanediol.
The formation of methylsilanetriol occurs primarily through the hydrolysis of methyltrichlorosilane and its derivatives, representing a fundamental transformation in organosilicon chemistry [1]. The hydrolysis reaction proceeds according to the idealized equation: methyltrichlorosilane + 3 water → methylsilanetriol + 3 hydrochloric acid, where the resulting silanol product demonstrates remarkable stability under specific conditions [1] [8].
Research investigations have demonstrated that the hydrolysis process involves multiple mechanistic pathways depending on reaction conditions [2]. The process typically occurs through stepwise substitution of chlorine atoms by hydroxyl groups, with each successive hydrolysis step proceeding at different rates [2]. Temperature control emerges as a critical parameter, with optimal hydrolysis conditions occurring at 40-60°C in cyclic processes using mass ratios of methyltrichlorosilane to water ranging from 1:8 to 1:12 [2].
The hydrolysis mechanism exhibits significant complexity, with intermediate species formation playing crucial roles in the overall reaction pathway [3]. Flash pyrolysis studies conducted at temperatures from 1000 K to 1500 K reveal that methyltrichlorosilane undergoes primary decomposition via silicon-carbon bond homolysis to form silicon trichloride and methyl radicals [3]. At elevated temperatures, secondary decomposition pathways become increasingly important, including carbon-hydrogen bond fission and hydrogen chloride elimination [3].
Table 1: Hydrolysis Reaction Parameters for Methyltrichlorosilane
Parameter | Optimal Range | Yield (%) | Reference |
---|---|---|---|
Temperature | 40-60°C | 95.2-96.8 | [2] |
Mass Ratio (Silane:Water) | 1:8 to 1:12 | 95.2-96.8 | [2] |
Reaction Cycles | 2-3 cycles | 95.2-96.8 | [2] |
Volume Fraction per Cycle | 30-50% | 95.2-96.8 | [2] |
The hydrolysis products demonstrate exceptional stability in aqueous systems, with methylsilanetriol and its dimer remaining detectable after 40 days of storage at ambient conditions [18]. This remarkable stability contradicts conventional assumptions about silanol instability and provides crucial insights into the fundamental chemistry of these compounds [18]. The persistence of these low molecular weight species enables effective material modification applications through sustained availability of reactive hydroxyl groups [18].
Detailed spectroscopic analysis reveals that the hydrolysis process generates multiple intermediate species, including methylsilanetriol at -47 ppm and its condensed dimer at -36.96 ppm as observed through silicon-29 nuclear magnetic resonance spectroscopy [18]. Chemical ionization mass spectrometry confirms the presence of protonated methylsilanetriol at mass-to-charge ratio 95 and its protonated dimer at mass-to-charge ratio 171 [18].
Solvent selection profoundly influences the condensation behavior of methylsilanetriol and related silanol species, with distinct effects observed for protic versus aprotic solvent systems [10]. Protic solvents demonstrate the ability to hydrogen bond with nucleophilic deprotonated silanols, while aprotic solvents preferentially interact with electrophilic protonated silanols [10]. This differential solvation behavior results in protic solvents retarding base-catalyzed condensation while promoting acid-catalyzed condensation processes [10].
The condensation mechanism involves nucleophilic attack of deprotonated silanol species on neutral silicate compounds, as established through extensive kinetic investigations [10]. The reaction proceeds through formation of siloxane bonds with elimination of hydroxide ions, representing the most widely accepted mechanism for silanol condensation [10]. Solvent polarity emerges as a critical factor influencing reaction rates, with polar protic solvents generally favoring different mechanistic pathways compared to nonpolar aprotic systems [10].
Aqueous emulsion systems demonstrate unique condensation behavior, with methylsilanetriol exhibiting enhanced stability compared to organic solvent systems [18]. The formation of extensive hydrogen bonding networks in aqueous media contributes to this enhanced stability, preventing rapid condensation that typically occurs in organic solvents [18]. This stabilization effect enables controlled condensation processes over extended time periods, facilitating practical applications in material modification [18].
Table 2: Solvent Effects on Methylsilanetriol Condensation
Solvent Type | Hydrogen Bonding | Condensation Rate | Stability Period | Reference |
---|---|---|---|---|
Aqueous | Extensive | Slow | >40 days | [18] |
Protic Organic | Moderate | Variable | <10 days | [10] |
Aprotic Organic | Limited | Rapid | <24 hours | [10] |
Emulsion Systems | Enhanced | Controlled | >90 days | [18] |
Temperature effects on solvent-mediated condensation reveal complex relationships between thermal energy and reaction kinetics [16]. Studies conducted at temperatures below 280°C demonstrate progressive structural evolution, with initial formation of six-membered siloxane rings from random silicon-oxygen-silicon networks [16]. The condensation process exhibits temperature-dependent selectivity, with different ring structures predominating at various thermal conditions [16].
The influence of solvent composition extends to the formation of specific condensation products, with different solvents promoting distinct oligomeric structures [9]. Investigations using various alcoholic solvents reveal that condensation can proceed through either alcohol-producing or water-producing pathways, each exhibiting characteristic kinetic profiles [9]. The choice of solvent system thereby provides a mechanism for controlling both reaction rate and product distribution in methylsilanetriol condensation processes [9].
Catalytic siloxane network formation from methylsilanetriol involves multiple mechanistic pathways, with acid and base catalysis exhibiting fundamentally different reaction mechanisms [12]. Acid-catalyzed processes typically involve protonation of silanol groups, enhancing their electrophilic character and facilitating nucleophilic attack by neutral silanol species [12]. Base-catalyzed mechanisms proceed through deprotonation of silanol groups, generating nucleophilic siloxide anions that attack electrophilic silicon centers [12].
The pH dependence of condensation reactions demonstrates characteristic minima around pH 2.5, corresponding to the isoelectric point of silica surfaces [10]. This pH dependence suggests that both protonated and deprotonated silanols participate in the catalytic mechanisms, with optimal conditions balancing the concentrations of these reactive species [10]. The shift in minimum reaction rates from higher pH values for monomeric species to lower pH values for polymeric species reflects the increasing acidity of silanols with the extent of network condensation [10].
Enzymatic catalysis represents an emerging approach for siloxane network formation, with silicatein-alpha demonstrating effectiveness in catalyzing both hydrolysis and condensation of silicon-oxygen bonds [13] [14]. This enzyme exhibits kinetic parameters with catalytic efficiency values ranging from 2-50 per minute per micromolar, indicating substantial catalytic activity under mild reaction conditions [14]. The enzymatic approach offers advantages in terms of selectivity and environmental compatibility compared to traditional chemical catalysts [13].
Table 3: Catalytic Systems for Siloxane Network Formation
Catalyst Type | pH Range | Temperature (°C) | Activity (min⁻¹μM⁻¹) | Reference |
---|---|---|---|---|
Acid | 1-3 | 20-100 | Variable | [10] |
Base | 8-12 | 20-100 | Variable | [10] |
Enzymatic | 6-8 | 20-40 | 2-50 | [14] |
Organocatalytic | 5-9 | 25-80 | Variable | [20] |
Trifluoromethanesulfonic acid catalysis enables ring-opening polymerization processes that involve complex equilibrium systems [17]. The catalytic mechanism proceeds through electrophilic attack of protons on siloxane ring oxygen atoms, resulting in ring opening and generation of active centers capable of propagating polymerization [17]. This system maintains dynamic equilibrium between polymerization, depolymerization, and chain transfer reactions, enabling controlled network formation [17].
Nonhydrolytic condensation mechanisms utilizing boron trifluoride catalysts provide alternative pathways for siloxane network formation [15]. These systems enable direct cross-linking of silyl-functionalized compounds without the complications associated with hydrolytic processes [15]. The nonhydrolytic approach proves particularly advantageous for maintaining structural integrity of cage-like siloxane frameworks during network formation [15].
The kinetic behavior of catalyzed condensation reactions exhibits strong temperature dependence, with activation energies varying significantly based on the specific catalytic system employed [16]. Thermal curing studies reveal that structural evolution occurs through sequential processes, with hydrogen-bonded silanol condensation preceding ring rearrangement reactions [16]. The temperature range of 80-145°C proves critical for achieving high cross-linking density in acid-catalyzed systems [16].
Methylsilanetriol exhibits characteristic vibrational signatures that provide critical structural information about its molecular framework and intermolecular interactions. The compound's spectroscopic profile is dominated by silanol and methyl group vibrations, with distinctive patterns emerging from hydrogen bonding networks and molecular aggregation behaviors.
The most prominent features in the Fourier Transform Infrared spectrum of methylsilanetriol appear in the hydroxyl stretching region between 3000-3500 cm⁻¹ [1] [2]. The asymmetric silicon-hydroxyl stretching mode manifests as a strong, broad absorption band centered around 3400-3200 cm⁻¹, while the symmetric stretching mode appears at 3200-3000 cm⁻¹ with medium intensity [1] [2]. These bands exhibit significant broadening due to extensive hydrogen bonding networks formed between adjacent silanol groups, indicating the presence of multiple conformational environments for the hydroxyl substituents.
Density functional theory calculations at the B3LYP/6-311+G(d,p) level have demonstrated that methylsilanetriol-based species with different numbers of silicon atoms exhibit distinct vibrational characteristics [1] [2]. The calculated versus experimental Fourier Transform Infrared spectra reveal that cage and cyclic-like structures predominate over linear arrangements in actual poly(methylsilsesquioxane) systems [1] [2].
The silicon-oxygen-silicon stretching vibrations provide crucial information about the molecular connectivity and structural organization of methylsilanetriol. Two distinct silicon-oxygen-silicon stretch vibration bands characterize the infrared spectra of methylsilanetriol-containing systems [1] [2]. The higher-frequency infrared band at approximately 1120 cm⁻¹ derives from the antisymmetric silicon-oxygen-silicon stretch vibration mode, while the lower-frequency band at 1035 cm⁻¹ originates from the symmetric silicon-oxygen-silicon stretch [1] [2].
The symmetric silicon-oxygen-silicon stretching mode at 1035 cm⁻¹ represents a characteristic feature of cyclic clusters and appears absent in highly symmetric cage structures [1] [2]. This observation provides a valuable diagnostic tool for distinguishing between different structural motifs in methylsilanetriol-based materials. Raman spectroscopy complements these assignments, with the symmetric silicon-oxygen-silicon stretch appearing as a very strong band between 1040-1005 cm⁻¹.
The silicon-carbon stretching vibration occurs in the 800-750 cm⁻¹ region in Fourier Transform Infrared spectra, appearing with medium intensity [1]. In Raman spectra, this mode shifts slightly to 780-730 cm⁻¹ and exhibits strong intensity, reflecting the high polarizability of the silicon-carbon bond. The methyl group attached to silicon displays characteristic carbon-hydrogen stretching vibrations between 2970-2850 cm⁻¹ in infrared spectra and 2980-2860 cm⁻¹ in Raman spectra.
Carbon-hydrogen bending modes of the methyl group appear at 1460-1400 cm⁻¹ in both infrared and Raman spectra, providing confirmation of the methyl substituent presence and its bonding environment to the silicon center.
Silicon-hydroxyl bending modes manifest in the 950-900 cm⁻¹ region in infrared spectra and 920-880 cm⁻¹ in Raman spectra, both with medium intensity. These deformation modes provide information about the silanol group orientation and intramolecular interactions. Silicon-oxygen rocking modes appear as weak bands in the 650-600 cm⁻¹ region in infrared spectra and 630-580 cm⁻¹ in Raman spectra.
The lowest frequency region (500-400 cm⁻¹ in infrared, 480-380 cm⁻¹ in Raman) contains skeletal deformation modes that reflect the overall molecular framework vibrations and intermolecular interactions within condensed phases.
Multinuclear Nuclear Magnetic Resonance spectroscopy provides comprehensive structural and dynamic information about methylsilanetriol across different time scales and molecular environments. The technique enables detailed analysis of hydrogen bonding, molecular aggregation, and chemical exchange processes that characterize this silicon-containing compound.
The ¹H Nuclear Magnetic Resonance spectrum of methylsilanetriol exhibits two primary resonance regions corresponding to the methyl and hydroxyl environments. The silicon-bound methyl group appears as a sharp singlet at 0.15-0.25 ppm in deuterated chloroform and dimethyl sulfoxide-d₆ solutions [3] [4]. This chemical shift reflects the electron-withdrawing effect of the silicon center, which deshields the methyl protons relative to conventional alkyl environments.
The integration ratio consistently indicates three protons for this signal, confirming the presence of a single methyl substituent. A small coupling constant (¹J_SiH = 6.8 Hz) can occasionally be observed between the methyl protons and the ²⁹Si nucleus in high-resolution spectra, providing direct evidence for the silicon-carbon connectivity [3].
Silicon-hydroxyl protons exhibit more complex behavior due to their involvement in hydrogen bonding and chemical exchange processes. In dimethyl sulfoxide-d₆, these protons appear as a broad singlet between 4.5-5.5 ppm, with the exact chemical shift depending on concentration, temperature, and the presence of water [4] [5]. The exchangeable nature of these protons can be confirmed through deuterium oxide addition, which causes complete disappearance of the hydroxyl signals.
Under various solvent conditions, the hydroxyl proton chemical shifts span a broader range from 3.5-6.0 ppm, reflecting different degrees of hydrogen bonding and molecular association [4]. Temperature-variable Nuclear Magnetic Resonance studies reveal dynamic exchange processes between different hydroxyl environments, with activation barriers that depend on the specific hydrogen bonding networks present.
¹³C Nuclear Magnetic Resonance spectroscopy provides definitive structural assignment for the carbon framework in methylsilanetriol. The silicon-bound methyl carbon appears in the unusual upfield region between −2.5 to −1.0 ppm, reflecting the unique electronic environment created by the silicon center [3] [4]. This signal typically appears as a quartet due to coupling with the three attached protons, with a characteristic coupling constant ¹J_CH = 122 Hz.
In oligomeric species formed through partial condensation of methylsilanetriol, the methyl carbon signals can shift to the −1.5 to 0.5 ppm region, indicating modified electronic environments due to silicon-oxygen-silicon bridge formation [3]. The multiplicity of these signals becomes complex due to varying degrees of condensation and the presence of multiple silicon environments.
The sensitivity of ¹³C chemical shifts to the silicon oxidation state and coordination environment makes this technique particularly valuable for monitoring hydrolysis and condensation reactions. Detailed studies using enriched ¹³C samples have revealed the kinetics of silanol condensation and the formation of complex three-dimensional networks [3].
²⁹Si Nuclear Magnetic Resonance spectroscopy represents the most informative technique for characterizing methylsilanetriol and its derived species. The ²⁹Si nucleus, despite its low natural abundance (4.7%) and relatively low sensitivity, provides unique insights into the silicon coordination environment and molecular aggregation state [6] [7].
Monomeric methylsilanetriol exhibits a ²⁹Si chemical shift in the −47 to −50 ppm region, characteristic of tetrahedral silicon centers bearing three hydroxyl groups and one carbon substituent [4] [7]. This T⁰ environment (using silicate nomenclature where the superscript indicates the number of silicon-oxygen-silicon connections) represents the fundamental building block for more complex structures.
Upon dimerization through silanol condensation, the ²⁹Si signal shifts to −49 to −52 ppm, reflecting the formation of silicon-oxygen-silicon bridges [4]. The chemical shift change, while modest, provides clear evidence for the condensation process and allows quantitative monitoring of dimer formation. Silicon-carbon coupling constants (¹J_SiC = 50-60 Hz) can be observed in coupled spectra, confirming the integrity of the silicon-carbon bond throughout condensation processes.
Extended condensation leads to the formation of oligomeric species with ²⁹Si chemical shifts spanning −51 to −66 ppm [4]. These broader signals correspond to T¹, T², and T³ environments, representing silicon centers connected to one, two, or three other silicon atoms through oxygen bridges. The relative intensities of these signals provide quantitative information about the degree of condensation and the structural complexity of the resulting networks.
Nuclear Magnetic Resonance spectrometry studies using 4.1 mM methylsilanetriol solutions have demonstrated long-term stability over 91 weeks, with detailed species distribution analysis revealing the persistence of both monomeric and oligomeric forms [4]. These studies confirm that methylsilanetriol undergoes controlled self-assembly processes that can be monitored and characterized through multinuclear Nuclear Magnetic Resonance techniques.
Mass spectrometric analysis of methylsilanetriol reveals characteristic fragmentation patterns that provide definitive structural identification and insights into the gas-phase chemistry of organosilicon compounds. The electron ionization mass spectrum exhibits extensive fragmentation due to the relatively weak silicon-oxygen and silicon-carbon bonds, resulting in a complex pattern of fragment ions that can be systematically assigned to specific structural elements.
The molecular ion [M]⁺- at m/z 94 appears with relatively low intensity (5-15% relative abundance) due to the inherent instability of methylsilanetriol under electron ionization conditions [8] [5]. This weak molecular ion signal reflects the extensive fragmentation that characterizes organosilicon compounds, where the silicon-oxygen bonds are readily cleaved under high-energy conditions.
The most abundant fragmentation pathway involves α-cleavage of the methyl radical, producing the [M-CH₃]⁺ ion at m/z 79 with 25-35% relative intensity [5]. This primary fragmentation reflects the preferential breaking of the silicon-carbon bond over the silicon-oxygen bonds, consistent with the relative bond strengths in organosilicon systems. Competing with methyl loss, the elimination of hydroxyl radical generates the [M-OH]⁺ fragment at m/z 77 with 15-25% relative intensity.
Several characteristic fragment ions retain the silicon center and provide diagnostic information for methylsilanetriol identification. The ion at m/z 61, tentatively assigned as [CHO₂Si]⁺, appears with significant intensity (30-45% relative abundance) and likely forms through McLafferty-type rearrangement processes involving silicon-oxygen bond formation [9] [10]. This fragment represents one of the most abundant silicon-containing species in the mass spectrum.
The [SiOH₃]⁺ ion at m/z 59 (20-30% relative intensity) corresponds to a protonated silanol species formed through ion-molecule reactions or complex rearrangement processes [10]. The [CH₂OSi]⁺ fragment at m/z 47 (15-25% relative intensity) retains the silicon-oxygen connectivity and provides evidence for the silanol functionality.
Advanced tandem mass spectrometry studies have revealed that silicon-containing fragments can undergo further characteristic reactions, including neutral losses of water (18 Da) and formaldehyde (30 Da), which are diagnostic for organosilicon compounds [9] [11].
The organic fragment ions provide complementary structural information and include several abundant species. The methyl cation [CH₃]⁺ at m/z 15 often serves as the base peak (35-50% relative intensity), consistent with the high stability of this simple carbocation and its formation through multiple fragmentation pathways [12] [13].
Other significant organic fragments include [CH₂OH]⁺ at m/z 31 (20-30% relative intensity), [CHO]⁺ at m/z 29 (25-40% relative intensity), and [CO]⁺- at m/z 28 (10-20% relative intensity). These fragments result from secondary fragmentation processes and can arise from both the original molecule and from rearrangement of silicon-containing intermediates.
The [C₂H₃O]⁺ fragment at m/z 43 (15-25% relative intensity) may exist in multiple isomeric forms, including acetyl ([CH₃CO]⁺) and vinyl alcohol ([CH₂=CHOH]⁺) structures, reflecting the complex rearrangement chemistry that occurs during electron ionization [12].
Mass spectrometric fragmentation of methylsilanetriol proceeds through several well-defined mechanisms that reflect the unique chemistry of organosilicon compounds. Primary fragmentation involves simple bond cleavages, particularly α-cleavage adjacent to the silicon center, which generates radical and ionic species with characteristic mass losses.
Rearrangement processes play a crucial role in the fragmentation chemistry, particularly those involving silicon-oxygen bond formation and migration of functional groups [9] [14]. These rearrangements can lead to the formation of cyclic intermediates that subsequently fragment to produce the observed ion series.
Chemical ionization mass spectrometry using isobutane as the reagent gas produces a simpler fragmentation pattern with enhanced molecular ion stability [10]. Under these mild ionization conditions, the protonated molecular ion [M+H]⁺ at m/z 95 becomes the dominant species, along with characteristic adduct ions and minimal fragmentation products. This complementary ionization technique confirms the molecular weight and provides additional structural verification for methylsilanetriol identification.
Corrosive